2-Methylalanylglycyl-2-methylalanine
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Overview
Description
Alanine, 2-methylalanylglycyl-2-methyl- is a synthetic compound with the molecular formula C10H19N3O4 It is a derivative of alanine, an amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, 2-methylalanylglycyl-2-methyl- involves the reaction of 2-methylalanine with glycine under specific conditions. The process typically requires the use of protective groups to prevent unwanted side reactions and to ensure the correct formation of the desired peptide bond .
Industrial Production Methods: Industrial production of this compound can be achieved through the selective hydroamination of methacrylic acid, followed by the reaction with ammonia and subsequent hydrolysis . This method allows for the large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Alanine, 2-methylalanylglycyl-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Alanine, 2-methylalanylglycyl-2-methyl- has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a building block for proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various biochemical products and as a reagent in chemical reactions
Mechanism of Action
The mechanism of action of Alanine, 2-methylalanylglycyl-2-methyl- involves its interaction with specific molecular targets and pathways. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . The compound is produced from pyruvate by transamination and plays a role in various metabolic processes.
Comparison with Similar Compounds
2-Aminoisobutyric acid (α-Aminoisobutyric acid, AIB, α-methylalanine, or 2-methylalanine): This compound is structurally similar and shares some chemical properties with Alanine, 2-methylalanylglycyl-2-methyl-.
L-Alanine methyl ester hydrochloride: Another related compound used in peptide synthesis.
Uniqueness: Alanine, 2-methylalanylglycyl-2-methyl- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry. Its ability to undergo specific reactions and its role in metabolic pathways distinguish it from other similar compounds .
Properties
CAS No. |
99975-89-0 |
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Molecular Formula |
C10H19N3O4 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-[[2-[(2-amino-2-methylpropanoyl)amino]acetyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C10H19N3O4/c1-9(2,11)7(15)12-5-6(14)13-10(3,4)8(16)17/h5,11H2,1-4H3,(H,12,15)(H,13,14)(H,16,17) |
InChI Key |
HIWZEZFVMVUTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NCC(=O)NC(C)(C)C(=O)O)N |
Origin of Product |
United States |
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